

Application Notes and Protocols for ABC1183 in Kinase Activity Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ABC1183 is a novel and selective dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] GSK3 and CDK9 are key regulators of various cellular processes, including cell proliferation, apoptosis, and gene transcription.[1][4] Their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[1][3] ABC1183 has demonstrated potent growth-inhibitory activity across a broad range of cancer cell lines by inducing G2/M cell cycle arrest and modulating oncogenic signaling pathways.[1][3][5] These application notes provide detailed protocols for utilizing ABC1183 in biochemical kinase activity assays to determine its inhibitory potency against its primary targets, GSK3α/β and CDK9/cyclin T1.

Quantitative Data Summary

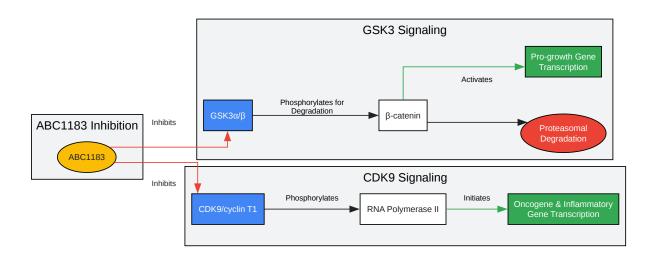
The inhibitory activity of **ABC1183** against its target kinases has been quantified, and the IC50 values are summarized in the table below. This data is critical for designing experiments and interpreting results.



Target Kinase	IC50 (nM)	Reference
GSK3α	327	[1]
GSK3β	657	[1]
CDK9/cyclin T1	321	[1][5]

Signaling Pathway Overview

ABC1183 exerts its cellular effects by inhibiting GSK3 and CDK9, which are central nodes in critical signaling pathways. The diagram below illustrates the key pathways modulated by **ABC1183**.



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ABC1183 inhibits GSK3 and CDK9 signaling pathways.

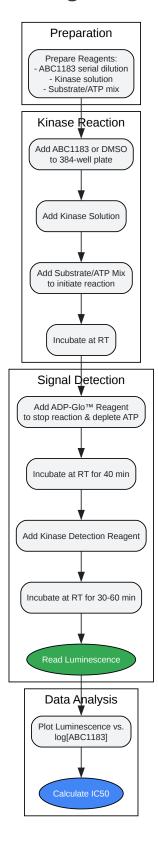
Experimental Protocols

The following protocols describe how to perform a biochemical kinase activity assay to determine the IC50 of **ABC1183** against GSK3β and CDK9/cyclin T1 using a luminescence-



based ADP detection method, such as the ADP-Glo™ Kinase Assay.

Experimental Workflow Diagram





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Workflow for the **ABC1183** kinase activity assay.

Materials and Reagents

- Kinases:
 - Recombinant human GSK3β
 - Recombinant human CDK9/cyclin T1
- Substrates:
 - For GSK3β: GSK Substrate Peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)
 - For CDK9/cyclin T1: CDK7/9tide peptide
- Compound: ABC1183
- Assay Platform: ADP-Glo™ Kinase Assay Kit (or equivalent)
- Buffer: Kinase Reaction Buffer (e.g., 40-50 mM Tris-HCl pH 7.5, 10-20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- · Other:
 - ATP
 - DMSO
 - 384-well white assay plates
 - Luminometer

Protocol for IC50 Determination of ABC1183

This protocol is optimized for a 384-well plate format.

1. Reagent Preparation:



ABC1183 Serial Dilution:

- Prepare a stock solution of ABC1183 in 100% DMSO (e.g., 10 mM).
- Perform a serial dilution of the ABC1183 stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should not exceed 1%.

Kinase Solution:

 Dilute the recombinant kinase (GSK3β or CDK9/cyclin T1) to the desired working concentration in Kinase Reaction Buffer. The optimal concentration should be determined empirically by performing a kinase titration to find the EC50-EC80 range.

• Substrate/ATP Mix:

 Prepare a mix containing the appropriate kinase substrate and ATP in Kinase Reaction Buffer. The final concentration of ATP should be at or near the Km for the specific kinase.
The substrate concentration should also be optimized.

2. Kinase Reaction:

- Add 1 μ L of the serially diluted **ABC1183** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2 μL of the diluted kinase solution to each well.
- Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding 2 μL of the Substrate/ATP mix to each well.
- Incubate the plate at room temperature for the desired reaction time (e.g., 60-120 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
- 3. Signal Detection (using ADP-Glo™ Assay):
- Add 5 µL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.



- Incubate at room temperature for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate-reading luminometer.
- 4. Data Analysis:
- Subtract the background luminescence (no enzyme control) from all experimental wells.
- Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with a high concentration of a known inhibitor as 0% activity.
- Plot the normalized percent inhibition against the logarithm of the ABC1183 concentration.
- Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

By following these protocols, researchers can accurately determine the inhibitory potency of **ABC1183** against its target kinases, providing valuable data for further drug development and mechanistic studies.

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References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. promega.com [promega.com]
- 3. ulab360.com [ulab360.com]
- 4. promega.com [promega.com]







- 5. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific TR [thermofisher.com]
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